Lisinopril - 76547-98-3

Lisinopril

Catalog Number: EVT-273249
CAS Number: 76547-98-3
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lisinopril is a synthetic peptide derivative classified as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [] Its chemical name is (S)-1-[N-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate. [] In scientific research, lisinopril serves as a valuable tool for investigating the renin-angiotensin system (RAS) and its role in various physiological and pathological processes.

Losartan

Relevance: Although both Lisinopril and Losartan effectively manage hypertension [], they utilize different mechanisms. While Lisinopril inhibits ACE, Losartan acts as an ARB. Research on cough induction in rabbits showed that Losartan caused less cough potentiation compared to Lisinopril []. In a comparative study, Lisinopril improved insulin sensitivity, whereas Losartan did not show a significant impact []. Another study found that combined therapy of Lisinopril and Losartan had a remarkable antiproteinuric effect in rats with passive Heymann nephritis, surpassing the effects of either drug alone [].

Candesartan

Relevance: Similar to Losartan, Candesartan provides an alternative approach to blood pressure control compared to Lisinopril. A study investigating dual blockade therapy found no significant difference in systolic blood pressure reduction between high-dose Lisinopril alone and a combination of Lisinopril at a lower dose with Candesartan in hypertensive patients with diabetes [].

Amlodipine

Relevance: Amlodipine, as a calcium channel blocker, acts on a different pathway than Lisinopril to lower blood pressure. Research has shown that a fixed-dose combination of Lisinopril and Amlodipine effectively controls blood pressure in patients with hypertension [, ]. This combination was found to be more effective than Lisinopril monotherapy, highlighting the potential benefits of targeting multiple pathways in hypertension management []. In a study evaluating the one-year persistence of fixed-dose combination therapies, the ramipril/amlodipine combination demonstrated a more favorable adherence profile compared to the lisinopril/amlodipine combination [].

Ramipril

Relevance: Both Lisinopril and Ramipril belong to the same class of ACE inhibitors, sharing a common mechanism of action in lowering blood pressure. Analysis of cough induction in rabbits revealed that Ramipril, similar to Lisinopril, significantly increased the cough response, suggesting a similar potential for this side effect []. In a study assessing the one-year persistence of fixed-dose combination therapies, the ramipril/amlodipine combination demonstrated a more favorable adherence profile compared to the lisinopril/amlodipine combination [].

Valsartan

Relevance: Valsartan and Lisinopril provide distinct approaches to hypertension management. While both drugs effectively lower blood pressure, Valsartan, as an ARB, acts on a different pathway than Lisinopril, which is an ACE inhibitor. A study found that Valsartan exhibited a lower incidence of drug-related cough compared to Lisinopril [].

Quinapril

Relevance: Quinapril and Lisinopril, both ACE inhibitors, share a similar mechanism of action in lowering blood pressure. In a comparative study, Lisinopril demonstrated a greater reduction in blood pressure compared to Quinapril, even though both drugs effectively lowered blood pressure in patients with mild-to-moderate hypertension [].

Betaxolol

Relevance: Betaxolol and Lisinopril represent different classes of antihypertensive medications. While Lisinopril primarily affects the renin-angiotensin system, Betaxolol acts on the sympathetic nervous system. Although both medications effectively lower blood pressure, they have distinct mechanisms of action [].

Source and Classification

Lisinopril is classified as an angiotensin-converting enzyme inhibitor (ACE inhibitor). It was first approved for use in the United States in 1987 and is marketed under various brand names, including Prinivil and Zestril. The compound is synthesized from L-lysine and other reagents through several chemical reactions that form its unique structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of lisinopril typically begins with L-lysine, which is reacted with ethyl trifluoroacetate to yield N6-trifluoroacetyl-L-lysine. This intermediate is then subjected to further reactions involving condensation with various agents to form lisinopril.

For instance, one method includes the reaction of carboxy-protected lisinopril with acyl-L-lysine in the presence of condensing agents like dicyclohexylcarbodiimide. The synthesis conditions can vary significantly, including solvent choice (e.g., tetrahydrofuran or dichloromethane) and temperature control ranging from 10 to 70 degrees Celsius .

Molecular Structure Analysis

Structure and Data

Lisinopril has the chemical formula C21H31N3O5C_{21}H_{31}N_{3}O_{5} and a molecular weight of approximately 405.5 g/mol. Its structure is characterized by a pyrrole ring, a carboxylic acid group, and multiple amine functionalities that facilitate its interaction with the angiotensin-converting enzyme.

The three-dimensional conformation of lisinopril allows it to effectively bind to the active site of the enzyme, inhibiting its function. Crystallographic studies have revealed that lisinopril forms stable complexes with metal ions such as zinc, which can influence its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Lisinopril undergoes various chemical reactions that are critical for its synthesis and stability. Key reactions include:

  • Condensation Reactions: These are essential for forming the peptide bonds in lisinopril from its precursor amino acids.
  • Dehydration Reactions: These reactions can occur during synthesis or degradation processes, affecting the stability of the compound.
  • Complexation Reactions: Lisinopril can form complexes with metal ions, which may enhance its therapeutic efficacy or alter its pharmacokinetics .
Mechanism of Action

Process and Data

Lisinopril's primary mechanism of action involves the inhibition of angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This inhibition results in:

  • Vasodilation: Reduced vascular resistance lowers blood pressure.
  • Decreased Aldosterone Secretion: This leads to reduced sodium and water retention, further contributing to lower blood pressure.

The pharmacodynamic effects are observed within hours of administration, with peak effects typically occurring within 6 to 8 hours after dosing .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lisinopril exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white to off-white crystalline powder.
  • Solubility: Lisinopril is soluble in water, methanol, and slightly soluble in ethanol.
  • Stability: It is stable under normal conditions but can degrade under extreme pH or temperature conditions.

Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess its purity and concentration in pharmaceutical formulations .

Applications

Scientific Uses

Lisinopril's primary application lies in the management of hypertension and heart failure. Additionally, it has been explored in various research contexts:

  • Cardiovascular Research: Studies on its effects on heart remodeling post-myocardial infarction.
  • Pharmacokinetic Studies: Investigating absorption rates and metabolic pathways.
  • Combination Therapies: Researching its efficacy when used alongside other antihypertensive agents or in specific populations such as those with diabetes .
Introduction to Lisinopril in Cardiovascular Pharmacology

Historical Development and Approval of Lisinopril

Lisinopril emerged from systematic research into peptide analogs of ACE's natural substrates. Developed as a derivative of enalaprilat (the active metabolite of enalapril), it was designed to overcome limitations of earlier sulfhydryl-containing ACE inhibitors like captopril [1] [4]. The drug's discovery involved rational modification of the succinylproline scaffold to incorporate lysine at the C-terminus, enhancing ACE binding affinity and duration of action [10]. Key milestones include:

  • 1985: Publication of pivotal pharmacokinetic studies demonstrating lisinopril's oral bioavailability (25%) and prolonged elimination half-life (12 hours) compared to earlier ACE inhibitors [4] [5].
  • 1987: FDA approval following the landmark Assessment of Treatment with Lisinopril and Survival (ATLAS) trial, which established its mortality benefit in heart failure [1] [10].
  • 1990s: Expansion of indications to include acute myocardial infarction (GISSI-3 trial) and pediatric hypertension (supported by pharmacokinetic studies in children) [1] [6].

The SOLVD (Studies of Left Ventricular Dysfunction) trial particularly cemented lisinopril's role, demonstrating an 8% mortality reduction in heart failure patients receiving high-dose therapy compared to low-dose regimens [1]. Unlike earlier ACE inhibitors requiring hepatic activation, lisinopril's direct activity eliminated interpatient metabolic variability, contributing to its widespread adoption [4] [10].

Classification Within the ACE Inhibitor Drug Class

Lisinopril belongs to the carboxyl-containing ACE inhibitor subclass, characterized by a zinc-coordinating carboxyl group rather than sulfhydryl or phosphinyl moieties [3] [7]. Its classification is defined by three key pharmacological attributes:

  • RAAS Inhibition Mechanism: As a competitive ACE inhibitor, lisinopril blocks the conversion of angiotensin I to angiotensin II (Ang II), a potent vasoconstrictor. Simultaneously, it reduces aldosterone secretion and increases bradykinin levels through impaired degradation [1] [7]. This dual action decreases systemic vascular resistance without reflex tachycardia [4] [5].

  • Tissue Penetration Profile: Unlike lipophilic ACE inhibitors (e.g., ramipril), lisinopril's hydrophilicity limits central nervous system penetration but enhances activity in vascular endothelium and renal tissues. This property underlies its potent effects on glomerular filtration pressure and proteinuria reduction [4] [8].

  • Elimination Pathway: Classified as a renal-excreted ACE inhibitor, lisinopril undergoes negligible hepatic metabolism. This contrasts with prodrug ACE inhibitors (e.g., enalapril) that require hepatic conversion to active diacid forms [4] [10]. The clinical relevance manifests in predictable pharmacokinetics unaffected by liver disease but requiring dose adjustment in renal impairment [1].

Table 1: Classification of ACE Inhibitors by Zinc-Binding Group and Pharmacokinetic Profile

Zinc-Binding GroupRepresentative AgentsProdrug RequirementPrimary Elimination Route
CarboxylLisinopril, RamiprilNo (Lisinopril)Renal (Lisinopril)
SulfhydrylCaptoprilNoRenal (50%)
PhosphinylFosinoprilYesHepatic/Renal (50/50)

Structural and Functional Differentiation from Other ACE Inhibitors

Molecular Structure and Active Site Binding

Lisinopril [(S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate] features a lysine-proline dipeptide analog structure that confers unique binding properties [7] [10]. Its structural differentiation manifests in three domains:

  • Zwitterionic Properties: At physiological pH, lisinopril exists as a zwitterion with protonated amine and deprotonated carboxyl groups. This enhances solubility and facilitates interaction with ACE's cationic and anionic subsites [4] [7]. The lysine side chain forms critical salt bridges with ACE Glu384, a binding interaction absent in shorter-chain ACE inhibitors [7].

  • Non-Sulfhydryl Coordination: Unlike captopril, lisinopril coordinates the catalytic zinc atom via its carboxyl group rather than a sulfhydryl moiety. This eliminates the risk of sulfhydryl-related adverse effects (e.g., rash, taste disturbances) while maintaining nanomolar inhibitory potency (IC₅₀ = 1.2 nM) [3] [7].

  • Stereochemical Specificity: The L-proline configuration at the C-terminus optimizes fit into the S₂' pocket of somatic ACE, with a binding affinity 100-fold greater than the D-enantiomer [7]. This stereoselectivity underlies lisinopril's potency despite its relatively low oral bioavailability (25%) [4] [10].

Table 2: ACE Inhibitor Binding Affinities and Domain Selectivity

CompoundCatalytic GrouptACE (C-Domain) Kᵢ (nM)N-Domain Kᵢ (nM)Domain Selectivity Ratio (N/C)
LisinoprilCarboxyl1.23,8003,167
CaptoprilSulfhydryl1.87.54.2
RXP407*Phosphinic>100,00012<0.0001

Selective N-domain inhibitor shown for comparison [7]

Pharmacokinetic Differentiation

Lisinopril's pharmacokinetic profile distinguishes it from other ACE inhibitors through four key characteristics:

  • Absorption and Distribution: With peak plasma concentrations at 6-8 hours post-dose, lisinopril demonstrates slower absorption kinetics than captopril (Tₘₐₓ = 1h) but comparable to enalaprilat [4] [5]. Its hydrophilic nature (log P = -1.5) limits cellular uptake but enhances distribution to extracellular ACE pools in lung, kidney, and vascular endothelium [4] [10].

  • Metabolic Inertness: As the only non-prodrug ACE inhibitor besides captopril, lisinopril circulates as the active species without requiring biotransformation. This eliminates interpatient variability associated with hepatic esterase activity [4] [10].

  • Elimination Kinetics: Renal excretion accounts for 100% of elimination, with a prolonged terminal half-life of 46.7 hours due to tight tissue binding [10]. This contrasts with lipophilic ACE inhibitors like fosinopril that undergo hepatobiliary elimination [1].

  • Food and Drug Interactions: Unlike some ACE inhibitors (e.g., moexipril), lisinopril absorption remains unaffected by food. Its lack of plasma protein binding minimizes displacement interactions with highly protein-bound drugs [4] [9].

Table 3: Comparative Pharmacokinetic Parameters of Selected ACE Inhibitors

ParameterLisinoprilEnalaprilCaptoprilRamipril
Bioavailability (%)2560 (as prodrug)7550 (as prodrug)
Tₘₐₓ (hours)6-83-412-4
Protein Binding (%)0503073
Half-life (hours)1211 (active)213 (active)
Renal Excretion (%)100885060

Domain-Selective Inhibition

Emerging research on ACE's two catalytic domains (N- and C-domains) reveals lisinopril's functional differentiation:

  • C-Domain Preference: Lisinopril exhibits >3,000-fold selectivity for the C-domain (Kᵢ = 1.2 nM) over the N-domain (Kᵢ = 3,800 nM) [7]. This is physiologically significant since the C-domain primarily generates angiotensin II and degrades bradykinin in vivo [7] [10].

  • Structural Basis of Selectivity: Crystallographic studies show lisinopril's lysine side chain forms optimal contacts with C-domain-specific residues (Glu403, His410, Lys511) that are sterically restricted in the N-domain [7]. The S₂' pocket in the C-domain accommodates lisinopril's hydrophobic phenylpropyl group more efficiently than the N-domain [7].

  • Clinical Implications: C-domain-selective inhibitors like lisinopril effectively suppress angiotensin II formation while potentially minimizing N-domain-mediated side effects. The N-domain specifically hydrolyzes AcSDKP (a hematoregulatory peptide), explaining why non-selective inhibitors more frequently cause leukopenia [7].

Table 4: Functional Consequences of ACE Domain Inhibition

ACE DomainPrimary Physiological SubstratesConsequences of InhibitionLisinopril Selectivity
C-domainAngiotensin I, BradykininVasodilation, BP reduction, Reduced aldosteroneHigh (Kᵢ = 1.2 nM)
N-domainAcSDKP, Aβ₁₋₄₂Hematopoietic effects, Amyloid regulationLow (Kᵢ = 3,800 nM)

The structural and functional differentiations outlined establish lisinopril as a pharmacologically distinct ACE inhibitor with optimized tissue targeting and pharmacokinetic predictability. These properties underpin its enduring clinical utility despite three decades of cardiovascular drug development [1] [4] [10].

Properties

CAS Number

76547-98-3

Product Name

Lisinopril

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C21H31N3O5

Molecular Weight

405.5 g/mol

InChI

InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1

InChI Key

RLAWWYSOJDYHDC-BZSNNMDCSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Solubility

97 mg/mL

Synonyms

(s)-1-(n(sup2)-(1-carboxy-3-phenylpropyl)-l-lysyl)-l-proline; lysinopril; mk0521; mk-0521; mk522; PRINIL; PRINIVIL; n-{n-[(s)-1-carboxy-3-phenylpropyl]-l-lysyl}-l-proline

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.